B1576622 ETD133

ETD133

Cat. No.: B1576622
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETD133 refers to Electron Transfer Dissociation (ETD), a fragmentation technique widely used in mass spectrometry for analyzing post-translational modifications (PTMs), particularly phosphorylations. Unlike traditional methods, ETD induces cleavage by transferring electrons from radical anions to peptide cations, generating c- and z-type ions. This mechanism preserves labile PTMs, such as phosphorylation sites, which are often lost in other fragmentation methods. ETD is especially effective for peptides with high charge states (+2 or higher) due to its reliance on ion-electron reactions, which require longer interaction times (1–100 ms) compared to faster techniques like Collision-Induced Dissociation (CID) .

Properties

bioactivity

Antifungal

sequence

DKLIGSCVWGAVNYTSNCNAECKRRGYKGGHCGSFANINCWCET

Origin of Product

United States

Comparison with Similar Compounds

Ion Fragmentation Patterns

  • ETD133 : Produces c- and z-type ions, retaining phosphorylation sites and other PTMs.
  • CID/HCD : Generates b- and y-type ions, often leading to neutral loss of phosphate groups .

Reaction Efficiency and Limitations

  • Reaction Time : ETD requires 1–100 ms for electron transfer, whereas CID/HCD achieves fragmentation in ~0.1 ms. This makes ETD less suitable for high-throughput workflows .
  • Charge State Dependency : ETD performs optimally on peptides with charge states ≥+2. CID/HCD are less charge-dependent, making them more versatile for low-charge peptides .

Phosphopeptide Identification

  • This compound : Provides highly informative spectra but identifies fewer phosphopeptides compared to CID.
  • CID/HCD : Higher phosphopeptide identification rates due to faster fragmentation and broader applicability.
  • Complementarity : Combining ETD with CID/HCD improves PTM characterization .

Comparison with EThcD and UVPD

EThcD137 (Electron Transfer/Higher-energy Collisional Dissociation)

  • Mechanism : Hybrid method combining ETD and HCD.
  • Advantages : Generates both c/z and b/y ions, enhancing sequence coverage and PTM localization.
  • Applications : Superior for complex mixtures, such as glycopeptides or multiply phosphorylated peptides .

UVPD204 (Ultraviolet Photodissociation)

  • Mechanism : Uses high-energy UV photons to fragment peptides.
  • Advantages : Produces diverse ion types (a/x, b/y, c/z), enabling comprehensive structural analysis.
  • Limitations : Less commonly used due to specialized instrumentation requirements .

Data Tables

Table 1: Key Parameters of Fragmentation Techniques

Parameter This compound CID/HCD EThcD137 UVPD204
Ion Types c, z b, y c, z, b, y a/x, b/y, c/z
Reaction Time 1–100 ms 0.1 ms 1–50 ms <1 ms
Charge Efficiency ≥+2 All charges ≥+2 All charges
PTM Preservation High Low Moderate High
Throughput Moderate High Moderate Low

Table 2: Phosphopeptide Identification Rates (Hypothetical Data)

Method Identification Rate (%) Key Advantage
This compound 30–40 PTM retention
CID 60–70 Speed and versatility
EThcD137 50–60 Balanced coverage
UVPD204 40–50 Diverse fragmentation

Research Findings and Complementarity

  • This compound excels in PTM preservation but lags in speed and broad applicability.
  • CID/HCD remain industry standards for high-throughput workflows.
  • EThcD137 bridges the gap between ETD and HCD, offering improved sequence coverage.
  • UVPD204 provides unparalleled structural insights but requires niche instrumentation.

Studies emphasize combining ETD with CID/HCD for comprehensive PTM analysis, leveraging their complementary strengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.